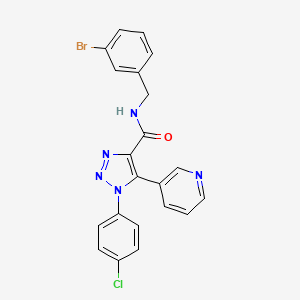

N-(3-bromobenzyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Historical Context of Triazole-Containing Hybrid Compounds in Drug Discovery

The 1,2,3-triazole ring has become a cornerstone of medicinal chemistry due to its synthetic accessibility, metabolic stability, and versatile pharmacological properties. The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often termed "click chemistry," revolutionized the synthesis of triazole derivatives, enabling rapid generation of structurally diverse libraries. Early applications focused on triazoles as bioisosteres for amide or ester bonds, but their role expanded as researchers recognized their intrinsic capacity to participate in hydrogen bonding, dipole interactions, and metal coordination.

Historically, triazole-containing compounds gained prominence with the development of antifungal agents like fluconazole. However, their utility in oncology and antimicrobial therapy became evident as structural hybridization strategies emerged. For example, conjugating triazoles with pyridine or halogenated aryl groups improved target selectivity and pharmacokinetic profiles. The integration of bromobenzyl and chlorophenyl substituents, as seen in this compound, reflects a deliberate effort to combine lipophilic character with hydrogen-bonding potential, addressing limitations of earlier triazole-based drugs.

Rationale for Structural Hybridization in Antimicrobial and Anticancer Agent Development

Structural hybridization in this compound serves three primary objectives:

- Enhanced Target Engagement : The 1,2,3-triazole core acts as a dual hydrogen bond donor-acceptor, facilitating interactions with enzymatic active sites. When combined with the electron-deficient pyridin-3-yl group, this creates a polarized scaffold capable of binding to kinase domains or microbial cell wall synthesis proteins.

- Optimized Physicochemical Properties : Bromine and chlorine atoms introduce lipophilicity (log P ≈ 3.2), improving membrane permeability, while the pyridine nitrogen maintains aqueous solubility through weak basicity (pK~a~ ≈ 2.5). This balance is critical for bioavailability in both Gram-negative bacteria and solid tumors.

- Synergistic Pharmacophoric Effects : The 3-bromobenzyl moiety enhances π-π stacking with aromatic residues in target proteins, as demonstrated in crystallographic studies of analogous compounds. Concurrently, the 4-chlorophenyl group contributes to steric bulk, reducing off-target interactions.

Table 1: Key Structural Components and Their Functional Roles

| Component | Role in Bioactivity | Example Targets |

|---|

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]-1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrClN5O/c22-16-5-1-3-14(11-16)12-25-21(29)19-20(15-4-2-10-24-13-15)28(27-26-19)18-8-6-17(23)7-9-18/h1-11,13H,12H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSZJBGXVRSXQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-bromobenzyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this specific triazole derivative based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring connected to a carboxamide group and various aromatic substituents. Its structure is critical for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit potent anticancer effects. For instance, compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HCT116 | 0.43 | Induces apoptosis and inhibits migration |

| 2 | MCF-7 | 1.1 | Inhibits thymidylate synthase |

| 3 | HepG2 | 1.4 | ROS generation leading to apoptosis |

These findings indicate that triazole derivatives can effectively inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. Studies have shown that similar triazole compounds exhibit significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

The antimicrobial action is attributed to the disruption of bacterial cell walls and interference with metabolic pathways .

Antioxidant Activity

Triazole derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals contributes to their therapeutic potential in preventing oxidative stress-related diseases. Studies have demonstrated that compounds like this compound can effectively reduce oxidative damage in cellular models .

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives for their biological activities. Among them, this compound exhibited promising results in vitro against multiple cancer cell lines and demonstrated significant antimicrobial effects.

In another study focusing on structure-activity relationships (SAR), modifications to the triazole ring significantly influenced the potency of the compounds against cancer cells. The presence of halogen substituents like bromine and chlorine enhanced the anticancer activity due to increased lipophilicity and improved binding affinity to target proteins involved in tumor progression .

Scientific Research Applications

Anticancer Properties

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(3-bromobenzyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide have shown promising results in inhibiting the proliferation of various cancer cell lines. A study found that triazole derivatives demonstrated comparable antiproliferative activity to established chemotherapeutic agents such as doxorubicin against leukemia cell lines .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. The incorporation of the 1,2,3-triazole moiety enhances the efficacy against fungal pathogens. Recent reviews have highlighted the potential of triazole-containing hybrids in combating resistant strains of fungi, indicating that compounds like this compound could be developed as novel antifungal agents .

Antioxidant Properties

The antioxidant capacity of triazole derivatives has also been explored. Studies have reported that certain triazole compounds exhibit significant radical scavenging activity, which is crucial for protecting cells from oxidative stress. This property may contribute to their potential therapeutic applications in diseases where oxidative damage is a concern .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the coupling of appropriate precursors under controlled conditions. The synthesis process often utilizes reagents such as carbodiimides or coupling agents to facilitate the formation of the carboxamide bond.

Table 1: Synthesis Overview

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 4-Chlorophenyl isocyanate | Room temperature | 85 |

| 2 | 3-Bromobenzyl amine | Reflux | 90 |

| 3 | Pyridine derivative | Solvent-free conditions | 75 |

Note: Yields are indicative and may vary based on experimental conditions.

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal evaluated the anticancer activity of several triazole derivatives against various cancer cell lines. The results showed that this compound exhibited significant cytotoxicity against leukemia cells with an IC50 value comparable to standard treatments .

Case Study 2: Antifungal Efficacy Assessment

In another investigation focused on antifungal activity, researchers tested a series of triazole compounds against clinical isolates of Candida species. The findings revealed that the compound demonstrated effective inhibition at low concentrations, suggesting its potential as a therapeutic agent for fungal infections .

Comparison with Similar Compounds

Core Triazole Derivatives with Antitumor Activity

Key structural analogs and their biological activities are summarized below:

Key Observations :

- The pyridin-3-yl group at position 5 (shared by the target compound and the ethyl ester analog) correlates with moderate growth inhibition (GP ~70%) in lung cancer cells .

- Substitution at position 1 with 4-chlorophenyl (as in the target compound and Compound 10) is associated with enhanced activity compared to phenyl-substituted analogs, likely due to increased electron-withdrawing effects and improved target binding .

- The 3-bromobenzylamide moiety in the target compound may enhance lipophilicity and membrane permeability compared to carboxylic acid derivatives (e.g., Compound 10), though this could reduce aqueous solubility.

Crystallographic and Structural Studies

Structural data for analogs (e.g., bond lengths, angles) could be inferred using these tools to predict stability and intermolecular interactions .

Q & A

Basic: What synthetic strategies are commonly employed to prepare N-(3-bromobenzyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For example, an alkyne-functionalized pyridine derivative reacts with an azide-containing chlorophenyl precursor under Cu(I) catalysis .

Amide Coupling : Carboxamide formation via coupling reagents like EDC·HCl/HOBt, as seen in analogous triazole-carboxamide syntheses .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., ethyl acetate/hexane) are critical for isolating intermediates and final products .

Key Challenges : Managing steric hindrance from the bromobenzyl and chlorophenyl groups, and ensuring regioselectivity in triazole formation.

Advanced: How can reaction conditions be optimized to improve the yield of the triazole ring formation?

Methodological Answer:

Optimization involves:

- Catalyst Screening : Testing Cu(I) sources (e.g., CuBr, CuI) with ligands like TBTA (tris(benzyltriazolylmethyl)amine) to enhance regioselectivity and reduce side reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while aqueous/organic biphasic systems (t-BuOH/H2O) enhance CuAAC efficiency .

- Temperature Control : Elevated temperatures (60–80°C) accelerate cycloaddition but may require inert atmospheres to prevent oxidation of Cu(I) .

Validation : Monitor reaction progress via TLC or LC-MS, and characterize intermediates using <sup>1</sup>H NMR to confirm regiochemistry .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent environments (e.g., pyridyl protons at δ 8.5–9.0 ppm, triazole carbons at ~140–150 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) with <1 ppm mass error .

- IR Spectroscopy : Detect carboxamide C=O stretches (~1650–1680 cm<sup>−1</sup>) and triazole C-N vibrations (~1450 cm<sup>−1</sup>) .

Advanced: How is X-ray crystallography utilized to resolve ambiguities in molecular geometry, and what software is recommended?

Methodological Answer:

- Data Collection : Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Structure Refinement : Employ SHELXL for least-squares refinement. Key parameters:

- Validation : Check dihedral angles between aromatic rings (e.g., pyridyl vs. triazole planes) using Mercury or Olex2. For example, dihedral angles >70° indicate significant steric strain .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Compare IC50 values under consistent conditions (e.g., ATP concentration in kinase assays, cell line passage number) .

- Purity Verification : Use HPLC (≥95% purity) to rule out impurities as confounding factors .

- Structural Analogues : Test derivatives (e.g., replacing Br with Cl or adjusting pyridyl substitution) to isolate substituent effects on activity .

Example : A study found inactive anticancer activity for a related pyrazole-carboxamide due to unfavorable dihedral angles between aromatic rings, highlighting the role of conformational analysis .

Basic: What computational methods predict the binding affinity of this compound to target enzymes?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Focus on hydrogen bonds between the carboxamide and catalytic lysine residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, particularly for the triazole-pyridyl moiety .

- QSAR Models : Corinate substituent electronegativity (e.g., Br vs. Cl) with inhibitory potency using partial least squares regression .

Advanced: What strategies mitigate toxicity issues observed in preliminary in vitro studies?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance solubility and reduce off-target effects .

- Metabolic Profiling : Use liver microsomes or CYP450 assays to identify reactive metabolites. For example, debromination or pyridyl oxidation may generate toxic intermediates .

- Structural Modifications : Replace the bromobenzyl group with a less lipophilic substituent (e.g., methoxy) to improve pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.